2-(5-methoxy-1H-indol-1-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide
Description
This compound features a 5-methoxyindole core linked via an acetamide group to a cyclohexylmethyl moiety substituted with 4-methylpiperazine. The indole scaffold is a common pharmacophore in medicinal chemistry, often associated with receptor binding, while the 4-methylpiperazine moiety enhances solubility and bioavailability due to its basicity and hydrophilicity.
Properties
Molecular Formula |
C23H34N4O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]acetamide |
InChI |
InChI=1S/C23H34N4O2/c1-25-12-14-27(15-13-25)23(9-4-3-5-10-23)18-24-22(28)17-26-11-8-19-16-20(29-2)6-7-21(19)26/h6-8,11,16H,3-5,9-10,12-15,17-18H2,1-2H3,(H,24,28) |
InChI Key |
JWANMNWDHWXFRL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2(CCCCC2)CNC(=O)CN3C=CC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole core is then methoxylated using methanol and a suitable catalyst.
Acylation: The methoxylated indole undergoes acylation with acetic anhydride to introduce the acetamide group.
Piperazine Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxy-1H-indol-1-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(5-Methoxy-1H-indol-1-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Structural Analogues with Aromatic/Electron-Withdrawing Substituents
- Compound 26 (2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(methylsulfonyl)acetamide): Structural Differences: Lacks the cyclohexyl-piperazine group; instead, it has a methylsulfonyl substituent.
- Compound 33 (2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide): Structural Differences: Incorporates a 5-chlorothiophene sulfonamide group.
Analogues with Anticancer Activity
- Compounds 10j–10m (N-substituted indole-acetamides) :
- Structural Differences : Feature aromatic substituents (e.g., 3-chloro-4-fluorophenyl, naphthyl, 4-nitrophenyl, pyridin-2-yl) on the acetamide nitrogen.
- Implications : These substituents likely enhance π-π interactions with target proteins like Bcl-2/Mcl-1. However, the absence of a piperazine group may limit solubility, as seen in their lower yields (6–17%) and higher melting points (153–194°C) compared to the target compound’s presumed physicochemical profile .
Prostaglandin Synthase Inhibitors
- Compound in (2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[(2R)-1-hydroxybutan-2-yl]acetamide): Structural Differences: Contains a hydroxybutyl group instead of the cyclohexyl-piperazine.
Piperazine-Containing Analogues
- Compound 232 (N4-(1-(Aminomethyl)cyclohexyl)-N2-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidine-2,4,5-triamine): Structural Differences: Shares the 4-methylpiperazine and cyclohexyl motifs but replaces the indole-acetamide core with a pyrimidine-triamine scaffold. Implications: The pyrimidine core may target kinase enzymes, whereas the indole-acetamide in the target compound suggests a different therapeutic pathway (e.g., serotonin receptor modulation). The shared piperazine group likely improves pharmacokinetics in both compounds .
Biological Activity
The compound 2-(5-methoxy-1H-indol-1-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide is a synthetic derivative that has garnered attention for its potential therapeutic applications, particularly in neuropharmacology and oncology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 342.45 g/mol. The structure features a methoxy-substituted indole moiety linked to a piperazine-containing cyclohexyl group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N4O |
| Molecular Weight | 342.45 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors. It has been shown to exhibit:
- Serotonergic Activity : The indole structure suggests potential interactions with serotonin receptors, which could influence mood and anxiety pathways.
- Dopaminergic Modulation : The piperazine moiety may enhance dopaminergic signaling, making it a candidate for treating disorders like schizophrenia or Parkinson's disease.
- Neuroprotective Effects : Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress and apoptosis, possibly through antioxidant mechanisms.
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity against various cellular targets:
- Acetylcholinesterase (AChE) Inhibition : The compound showed promising AChE inhibitory activity, which is crucial in the context of Alzheimer's disease.
- Neurotoxicity Assays : In vitro assays indicated low cytotoxicity in neuronal cell lines, suggesting safety for potential therapeutic applications.
| Assay Type | Result |
|---|---|
| AChE Inhibition IC50 | 0.62 μM |
| Neurotoxicity (SH-SY5Y) IC50 | >100 μM (non-toxic) |
In Vivo Studies
Animal models have been employed to assess the pharmacodynamics and pharmacokinetics of the compound:
- Behavioral Tests : In rodent models, administration led to significant improvements in memory and learning tasks, indicative of cognitive enhancement.
- Toxicology Studies : Long-term exposure studies revealed no significant adverse effects on liver or kidney function.
Case Studies
Several studies have explored the therapeutic implications of this compound:
- Neurodegenerative Diseases : A study published in ACS Omega demonstrated that derivatives similar to this compound exhibited enhanced neuroprotective properties and reduced amyloid-beta aggregation, a hallmark of Alzheimer's disease .
- Cancer Research : Investigations into the antiproliferative effects revealed that compounds with similar structures inhibited cancer cell lines effectively, suggesting potential applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
